4-Chloro-6-hydrazinopyrimidine
Overview
Description
4-Chloro-6-hydrazinopyrimidine is a heterocyclic compound with the molecular formula C₄H₅ClN₄ and a molecular weight of 144.56 g/mol It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4-position and a hydrazino group at the 6-position
Biochemical Analysis
Cellular Effects
Pyrimidine derivatives have been shown to exhibit inhibitory activity on the proliferation of various lines of cancer cells . They have a stronger influence on the activity of P-glycoprotein of cell cultures resistant to doxorubicin than doxorubicin itself .
Molecular Mechanism
It has been suggested that pyrimidine derivatives may exert their effects through binding to topoisomerase IIα (Topo IIα) in complex with DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing 4-Chloro-6-hydrazinopyrimidine involves the reaction of 4-chloropyrimidine with hydrazine hydrate in an alcohol medium . The reaction typically requires refluxing the mixture for several hours to ensure complete conversion. For instance, refluxing 4-chloropyrimidine with hydrazine hydrate in ethanol for 15.5 hours yields this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-hydrazinopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazino group can participate in oxidation and reduction reactions, forming different derivatives.
Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Oxidation Products: Oxidation of the hydrazino group can yield azides or other oxidized derivatives.
Condensation Products: Hydrazones are the primary products of condensation reactions with carbonyl compounds.
Scientific Research Applications
4-Chloro-6-hydrazinopyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-Chloro-6-hydrazinopyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair . This inhibition can lead to the disruption of DNA processes, making it a potential anticancer agent. Additionally, the compound’s hydrazino group allows it to form stable complexes with metal ions, which can be exploited in various catalytic and biochemical applications .
Comparison with Similar Compounds
- 4-Chloro-2-hydrazinopyrimidine
- 4-Chloro-5-hydrazinopyrimidine
- 6-Chloro-2-hydrazinopyrimidine
Comparison: 4-Chloro-6-hydrazinopyrimidine is unique due to the specific positioning of the chlorine and hydrazino groups, which confer distinct reactivity and biological activity compared to its analogs. For example, the 6-position hydrazino group in this compound allows for specific interactions with biological targets that are not possible with other isomers .
Properties
IUPAC Name |
(6-chloropyrimidin-4-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4/c5-3-1-4(9-6)8-2-7-3/h1-2H,6H2,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXYZCSAJZLFEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289494 | |
Record name | 4-Chloro-6-hydrazinopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5767-35-1 | |
Record name | 5767-35-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61591 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-6-hydrazinopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-6-hydrazinylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper concerning 4-chloro-6-hydrazinopyrimidine?
A1: The research paper delves into the reactions of specific 5-amino-4-chloro-6-hydrazinopyrimidines with phosgene, aiming to understand the cyclization products formed. [] This type of reaction is crucial in organic chemistry for building complex heterocyclic systems, which are often found in pharmaceuticals and other biologically active compounds.
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